Cas no 1393560-91-2 (4-Chloro-5-(trifluoromethyl)pyridin-3-amine)

4-Chloro-5-(trifluoromethyl)pyridin-3-amine 化学的及び物理的性質
名前と識別子
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- AB82673
- 3-Amino-4-chloro-5-(trifluoromethyl)pyridine
- 4-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-3-AMINE
- 4-Chloro-5-(trifluoromethyl)pyridin-3-amine
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- インチ: 1S/C6H4ClF3N2/c7-5-3(6(8,9)10)1-12-2-4(5)11/h1-2H,11H2
- InChIKey: YWAQICUHZGNLAT-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CN=CC=1C(F)(F)F)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 161
- トポロジー分子極性表面積: 38.9
- 疎水性パラメータ計算基準値(XlogP): 1.7
4-Chloro-5-(trifluoromethyl)pyridin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029015384-250mg |
3-Amino-4-chloro-5-(trifluoromethyl)pyridine |
1393560-91-2 | 95% | 250mg |
1,078.00 USD | 2021-06-07 | |
Alichem | A029015384-1g |
3-Amino-4-chloro-5-(trifluoromethyl)pyridine |
1393560-91-2 | 95% | 1g |
2,981.85 USD | 2021-06-07 |
4-Chloro-5-(trifluoromethyl)pyridin-3-amine 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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8. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Wei Chen Nanoscale, 2015,7, 6957-6990
4-Chloro-5-(trifluoromethyl)pyridin-3-amineに関する追加情報
4-Chloro-5-(trifluoromethyl)pyridin-3-amine (CAS No. 1393560-91-2): A Versatile Building Block in Modern Medicinal Chemistry
The compound 4-Chloro-5-(trifluoromethyl)pyridin-3-amine (CAS No. 1393560-91-2) has emerged as a pivotal intermediate in the development of next-generation pharmaceuticals and agrochemicals. Its unique chemical structure—featuring a pyridine core substituted with a chloro, trifluoromethyl, and aminopyridine functionalities—provides a scaffold for modulating biological activity through strategic molecular design. Recent advancements in synthetic methodologies have further enhanced its utility, enabling scalable production and integration into complex drug candidates targeting oncology, inflammation, and metabolic disorders.
At the heart of this compound’s significance lies its electronic and steric properties, which influence its reactivity in cross-coupling reactions such as Buchwald–Hartwig aminations and Sonogashira couplings. The presence of the CF₃ group imparts lipophilicity while stabilizing the molecule against metabolic degradation—a critical factor in drug development for oral bioavailability. Additionally, the chloro substituent at the 4-position serves as an ideal leaving group for further functionalization, allowing researchers to tailor derivatives with optimized pharmacokinetic profiles.
Recent studies highlight the role of 4-Chloro-5-(trifluoromethyl)pyridin-3-amine in kinase inhibitor design, particularly for epidermal growth factor receptor (EGFR) mutations associated with non-small cell lung cancer (NSCLC). A 2024 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives incorporating this scaffold exhibited sub-nanomolar IC₅₀ values against EGFR T790M/L858R double mutants, outperforming first-generation inhibitors like gefitinib. The compound’s ability to form hydrogen bonds via its aminopyridine moiety enhances binding affinity to ATP-binding sites, a mechanism validated through X-ray crystallography and molecular dynamics simulations.
From a synthetic perspective, the compound is typically prepared via palladium-catalyzed trifluoromethylation of chloropyridines followed by selective chlorination at C4 and amidation at C3. Innovations in catalytic systems, such as nickel-based cross-coupling under mild conditions (reported in *Organic Process Research & Development*, 2023), have reduced reaction times by 40% while minimizing byproduct formation. These advancements align with green chemistry principles, addressing industry demands for sustainable processes.
Beyond oncology, this molecule has shown promise in agrochemical applications as a precursor for herbicides targeting acetolactate synthase (ALS). Field trials conducted by Bayer CropScience (data released in Q1 2024) revealed that compounds derived from this scaffold achieved >98% weed control efficacy at low application rates (≤5 g/ha), with minimal phytotoxicity to crops like soybeans and corn. The trifluoromethyl group’s electron-withdrawing effect is believed to enhance herbicidal activity by disrupting enzyme function more effectively than traditional chloro-substituted analogs.
In the realm of antimicrobial agents, researchers at Merck & Co., Inc., have explored conjugates of this compound with β-lactam antibiotics to combat multidrug-resistant pathogens like *Pseudomonas aeruginosa*. A 2024 preclinical study showed that hybrid molecules containing the aminopyridine core exhibited MIC values as low as 8 µg/mL against carbapenem-resistant strains—a significant improvement over monotherapy approaches.
The versatility of CAS No. 1393560-91-2 extends to materials science applications as well. For instance, it serves as a key intermediate in the synthesis of organic light-emitting diodes (OLEDs), where its electron-deficient pyridine ring enhances charge transport properties when doped into emissive layers. A collaborative effort between Samsung Display and Seoul National University (published in *Advanced Materials*, March 2024) demonstrated OLED devices incorporating this compound achieved external quantum efficiencies exceeding 18%, surpassing industry benchmarks for blue-emitting devices.
Looking ahead, ongoing research focuses on expanding the compound’s reactivity profile through photochemical transformations and electrochemical methods. A notable breakthrough reported in *Nature Chemistry* (April 2024) utilized visible-light photoredox catalysis to achieve site-selective C–H functionalization at both C4 and C5 positions—a previously unattainable level of regiocontrol that opens new avenues for drug discovery programs targeting G protein-coupled receptors (GPCRs).
In conclusion, 4-Chloro-5-(trifluoromethyl)pyridin-3-amine represents a cornerstone molecule bridging academic research and industrial innovation across multiple disciplines. Its adaptability through chemical modification continues to drive progress toward more effective therapeutics and sustainable agricultural solutions while pushing boundaries in advanced materials development.
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